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CD-III

Cat. No.: B7854124
M. Wt: 369.5 g/mol
InChI Key: CLJDCQWROXMJAZ-UHFFFAOYSA-N
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Description

Contextualization of Diverse "CD-III" Designations in Chemical Literature

The designation "this compound" is primarily associated with the compound N⁴-Ethyl-N⁴-(2-methanesulfonamidoethyl)-2-methyl-1,4-phenylenediamine sesquisulfate monohydrate, as cataloged in resources like PubChem nih.gov. However, the abbreviations "CD" and the Roman numeral "III" are also prevalent in other areas of chemical research, potentially leading to confusion. For instance, "CD" is widely used as an abbreviation for cyclodextrins, a class of cyclic oligosaccharides nih.govCurrent time information in West Northamptonshire, GB.univ-rennes.frloopnet.com. Studies on cyclodextrin (B1172386) chemistry are often organized into thematic series or parts, where "III" could denote the third part of such a series nih.govCurrent time information in West Northamptonshire, GB.. Similarly, in the chemistry of cadmium (Cd), researchers synthesize and characterize numerous coordination complexes, often labeling them numerically within a specific study or series researchgate.netcd2properties.comacs.orgacs.orgrsc.orgrsc.orgbohrium.comeuropa.euscbt.comchemscene.com. A "Cd(II)" complex, for example, refers to a coordination compound containing cadmium in its +2 oxidation state, which is the most common oxidation state for cadmium tcichemicals.com. While a specific cadmium complex might be labeled as compound '3' or 'III' within a particular research paper, this differs from a compound universally known as "this compound". This article focuses solely on the compound identified by PubChem CID 13076776, clarifying its specific identity amidst these diverse uses of similar terminology.

Historical Trajectories and Milestones in the Study of Related Chemical Systems

The compound N⁴-Ethyl-N⁴-(2-methanesulfonamidoethyl)-2-methyl-1,4-phenylenediamine sesquisulfate monohydrate (this compound) incorporates structural features found in various classes of organic molecules, including phenylenediamines and sulfonamides. The study of phenylenediamines has a long history, particularly in the context of dyes and polymers. Sulfonamides are also a well-established class of compounds with diverse applications. While specific historical milestones directly tied to the discovery or initial study of this precise compound (this compound) are not extensively detailed in general chemical literature searches, its structure suggests its emergence within the broader advancements in synthetic organic chemistry and the exploration of compounds with combined functionalities. Related chemical systems, such as other substituted phenylenediamines or sulfonamide derivatives, have been studied for decades, contributing to the synthetic methodologies and understanding of the chemical properties relevant to this compound. The PubChem entry lists a CAS number of 25646-71-3 nih.gov, indicating its presence in chemical registries for some time. Another CAS number, 24567-76-8, is also associated with N4-Ethyl-N4-(2-methanesulfonamidoethyl)-2-methyl-1,4-phenylenediamine sesquisulfate monohydrate.

Scope and Objectives of Focused Academic Inquiry

Focused academic inquiry concerning a compound like N⁴-Ethyl-N⁴-(2-methanesulfonamidoethyl)-2-methyl-1,4-phenylenediamine sesquisulfate monohydrate (this compound) would typically involve several key objectives:

Synthesis and Characterization: Developing efficient synthetic routes to the compound and thoroughly characterizing its structure and purity using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and potentially X-ray crystallography if suitable crystals can be obtained.

Physicochemical Properties: Investigating its physical and chemical properties, such as solubility, melting point, stability under various conditions (e.g., pH, temperature, light), and potential polymorphism. PubChem provides some computed properties like molecular weight (369.5 g/mol or 369.10282781 Da) and molecular formula (C₁₂H₂₃N₃O₆S₂) nih.gov.

Reactivity: Exploring its chemical reactivity, including reactions involving the amine and sulfonamide functional groups, and potential reaction pathways it might undergo.

Coordination Chemistry: Investigating its potential to act as a ligand and form coordination complexes with metal ions, given the presence of nitrogen and oxygen donor atoms.

Structure-Property Relationships: Studying how variations in its structure or the structures of closely related analogs influence its chemical behavior and properties.

The scope of such inquiry is fundamentally rooted in understanding the intrinsic chemical nature of the compound, its synthesis, stability, and reactivity, providing a basis for potential future explorations or applications.

Data Table: Chemical Identifiers for this compound

PropertyValueSource
PubChem CID13076776 nih.gov
Molecular FormulaC₁₂H₂₃N₃O₆S₂ nih.gov
Molecular Weight369.5 g/mol or 369.10282781 Da nih.gov
IUPAC NameN-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid nih.gov
SynonymsThis compound, CD 3, N⁴-Ethyl-N⁴-(2-methanesulfonamidoethyl)-2-methyl-1,4-phenylenediamine sesquisulfate monohydrate nih.gov
CAS Numbers25646-71-3, 24567-76-8 nih.gov
InChIInChI=1S/C12H21N3O2S.H2O4S/c1-4-15(...)11;1-5(...)4/h5-6(...)3H3;(H2,1,2,3,4) nih.gov
InChIKeyCLJDCQWROXMJAZ-UHFFFAOYSA-N nih.gov
SMILESCCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N3O6S2 B7854124 CD-III

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S.H2O4S/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDCQWROXMJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25646-71-3
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25646-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kodak CD-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Cadmium Ii and Cadmium Iii Complexes and Their Chemical Systems

Synthetic Methodologies for Cadmium(II) and Cadmium(III) Coordination Compounds

The synthesis of cadmium coordination compounds is a rich field of study, driven by their diverse structural possibilities and potential applications in materials science and catalysis. alfa-chemistry.com The vast majority of this research focuses on the stable Cadmium(II) ion.

The development of new synthetic methods for Cadmium(II) coordination compounds often involves the strategic design of ligands to control the resulting complex's geometry, nuclearity, and properties. Researchers have explored a wide range of ligands, including Schiff bases, benzimidazole (B57391) derivatives, and amino acids, to create monomeric, dimeric, and polymeric Cd(II) structures. nih.govnih.govmdpi.comrsc.org

One novel approach involves the use of 1,2-bis(arylimino)acenaphthene (Ar-bian) ligands. The reaction of CdCl₂ with bis-(2,4,6-trimethylphenylimino)acenaphthene (tmp-bian) in a 1-to-1 molar ratio, for example, yields a dimeric complex, [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂]. mdpi.com Further reactions of this dimer with silver triflate can lead to the formation of other complex structures, demonstrating how synthetic pathways can be manipulated to achieve different products. mdpi.com

Hydrothermal synthesis is another powerful technique for creating novel Cd(II) coordination polymers. For instance, the reaction of cadmium acetate (B1210297) dihydrate with trimesic acid (H₃tma) under hydrothermal conditions can produce various complexes with different coordination architectures, such as Cd₃tma₂·13H₂O. acs.org The specific structure obtained can be influenced by the reaction conditions and the presence of other coordinating molecules. acs.org

Ligand design plays a crucial role in dictating the final structure. Tripodal imine-phenol ligands, for example, can promote the self-assembly of discrete metallosupramolecular architectures. acs.org The use of tris[(2-salicylaldeneimino)ethyl]-amine (H₃trensal) with Cd(II) ions leads to the formation of a mesocate complex, Cd₃L¹₂, which features both six- and seven-coordinate Cd(II) centers within the same discrete compound. acs.org This highlights the ability of well-designed ligands to create complex and symmetrical structures.

Table 1: Examples of Synthesized Cadmium(II) Complexes and Their Characteristics

Complex Formula Ligand(s) Key Structural Feature Synthesis Method
[Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] bis-(2,4,6-trimethylphenylimino)acenaphthene Dimeric complex with bridging chlorides mdpi.com Solution-phase reaction
Cd₃tma₂·13H₂O Trimesate (tma) 3D coordination polymer acs.org Hydrothermal
[Cd₂(L¹)(µ₂-Cl)Cl₂] 4-methyl-2,6-bis(1-(2-piperidinoethyl)iminomethyl)-phenol Dinuclear complex with a µ₂-chloride bridge tandfonline.com Solution-phase reaction

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of non-toxic solvents, milder reaction conditions, and sustainable starting materials.

One innovative green approach involves using black tea leaves extract as a novel coordination method to synthesize cadmium-polyphenol complexes. researchgate.net This method avoids the use of harsh organic solvents and utilizes naturally occurring polyphenols as ligands. The resulting Cd²⁺-polyphenol complexes can then be incorporated into polymer matrices like poly(vinyl alcohol) (PVA) to create composite films with tunable optical properties. researchgate.net

Microwave-assisted synthesis (MAS) is another technique gaining traction in the synthesis of metal complexes due to its efficiency and alignment with green chemistry principles. mdpi.com MAS often leads to higher yields, shorter reaction times, and can be performed under solvent-free conditions or with environmentally benign solvents. mdpi.com The application of microwave irradiation has been shown to be effective in the synthesis of various transition metal complexes, offering a time-saving and potentially more sustainable alternative to conventional heating methods. mdpi.com

Understanding the mechanisms of how ligands bind to metal ions is fundamental to controlling the synthesis of coordination compounds. For Cadmium(II), complexation is influenced by factors such as pH, the nature of the donor atoms in the ligand, and the solvent system.

Cadmium(II) is classified as a soft acid and therefore shows a preference for binding with soft donor atoms like sulfur. alfa-chemistry.com This is evident in its complexation with amino acids containing thiol groups, such as cysteine and penicillamine. nih.govnih.gov Studies using ¹¹³Cd NMR and X-ray absorption spectroscopy have shown that in these complexes, cadmium coordinates directly to the sulfur atom of the thiol group, forming stable complexes. nih.gov The coordination environment is often a distorted tetrahedral CdS₂N(N/O) geometry. nih.gov

Electrochemical methods, such as differential pulse polarography, have been used to study the complexation of Cd(II) with ligands like citric acid. isca.me These studies allow for the determination of the stoichiometry and stability constants of the formed complexes. For example, the complexation of Cd(II) with cysteine has been investigated electrochemically, revealing the formation of a 1:1 Cd-cysteinate complex at a pH of around 9. researchgate.net

The coordination process can sometimes induce changes in the ligand itself. In one reported case, the coordination of Cd(II) to a dipolar imine-phenol Schiff base ligand led to the partial hydrolysis of the ligand, resulting in a complex with the degraded ligand fragment. acs.org This demonstrates that the metal ion can play an active role in modifying the ligand during the complexation reaction.

The synthesis of nanomaterials with controlled size and shape is a major goal in materials science. The directed synthesis of cadmium nanocomplexes often involves the use of precursors that can be decomposed under specific conditions to yield nanoparticles.

A common strategy is to use single-molecule precursors, where a pre-formed cadmium complex containing both the metal and the desired counter-ion (e.g., sulfur) is thermally decomposed. For example, the complex bis-(thiourea)cadmium(II) acetate has been synthesized and then thermolyzed in ethylene (B1197577) glycol to produce crystalline CdS nanocompounds. informaticsjournals.co.in This method allows for the formation of nanoparticles without the need for external capping agents, as the decomposition products and solvent can help control particle growth. informaticsjournals.co.in The resulting nanoparticles are often in the quantum dot size regime, exhibiting size-dependent optical properties. informaticsjournals.co.in

The choice of solvent and reaction temperature are critical parameters in controlling the size and morphology of the resulting nanocomplexes. The synthesis of nanostructured cadmium oxide can be achieved through the sonochemical synthesis of cadmium chloride and bromide complexes with a Schiff base ligand, followed by thermal decomposition. nih.gov This approach demonstrates a multi-step strategy for producing nanomaterials from molecular coordination compounds.

Reaction Mechanisms and Pathways Involving Cadmium(II) and Cadmium(III) Species

The reactivity of cadmium complexes is largely dictated by the +2 oxidation state. As previously noted, Cadmium(III) is not a common or stable oxidation state, and thus, its reaction mechanisms are not experimentally established.

Cadmium is generally considered a redox-inactive metal under typical biological and environmental conditions, as it does not readily participate in Fenton-type reactions to generate reactive oxygen species (ROS). However, Cd(II) can indirectly influence redox processes within biological systems, particularly by interacting with the mitochondrial electron transport chain (ETC). researchgate.netnih.govfrontiersin.org

Studies have shown that Cd(II) can inhibit the activity of specific complexes within the ETC. researchgate.netnih.gov Research indicates that Complex II (succinate:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase) of the mitochondrial ETC are particularly sensitive to inhibition by Cd(II). nih.gov The mechanism of this inhibition is thought to involve Cd(II) binding to critical components of these complexes. For Complex III, it has been proposed that Cd(II) binds near the Q₀ site, leading to an accumulation of unstable semiubiquinone radicals. nih.gov These radicals can then transfer an electron to molecular oxygen, forming superoxide, a type of ROS. nih.gov This provides a mechanism by which the redox-inactive Cd(II) can induce oxidative stress through the disruption of electron transfer processes. researchgate.netnih.gov

While direct electron transfer involving a Cd(II)/Cd(III) redox couple is not observed, the redox properties of ligands coordinated to Cd(II) can be studied. For instance, cyclic voltammetry studies of Cd(II) complexes with redox-active Ar-bian ligands show irreversible reduction processes. mdpi.com These redox events are centered on the ligand rather than the metal, indicating that the cadmium ion serves as a template that modulates the electrochemical properties of the coordinated organic moiety. mdpi.com

Table 2: Compounds Mentioned in this Article

Compound Name/Formula Common Abbreviation/Acronym
Cadmium(II) Chloride CdCl₂
Cadmium(II) Acetate Cd(OAc)₂
Silver Triflate AgOTf
Trimesic Acid H₃tma
Poly(vinyl alcohol) PVA
Cysteine Cys
Penicillamine Pen
Citric Acid -
bis-(thiourea)cadmium(II) acetate -
Cadmium Sulfide CdS
Cadmium Oxide CdO
bis-(2,4,6-trimethylphenylimino)acenaphthene tmp-bian
tris[(2-salicylaldeneimino)ethyl]-amine H₃trensal
N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine

Adsorption and Desorption Mechanisms of Cadmium Ions on Substrates

The mobility and bioavailability of cadmium ions in various systems are largely governed by their adsorption and desorption at solid-liquid interfaces. Understanding these mechanisms is critical for predicting their environmental fate. The process involves the accumulation of cadmium ions onto the surface of a solid adsorbent material.

Electrostatic Interactions and Surface Complexation

The initial attraction of cadmium ions to a substrate surface is often driven by electrostatic interactions. The surface of many adsorbent materials possesses a charge that is dependent on the pH of the surrounding solution. nih.govnih.gov For instance, the surface of an adsorbent can become negatively charged at higher pH values due to the deprotonation of surface functional groups, such as hydroxyl groups. nih.gov This negative surface charge then attracts positively charged cadmium ions (Cd²⁺) from the solution. researchgate.net The pH at which the surface has a net neutral charge is known as the point of zero charge (pHpzc). nih.gov At pH values below the pHpzc, the surface is positively charged, leading to electrostatic repulsion of cadmium ions and consequently, lower adsorption. nih.govnih.gov

Beyond simple electrostatic attraction, cadmium ions can form more stable associations with the substrate through surface complexation. wisdomlib.org This process involves the formation of chemical bonds between the cadmium ion and specific functional groups on the adsorbent's surface. landsbokasafn.is These interactions can be categorized as either outer-sphere or inner-sphere complexes.

Outer-sphere complexation: The cadmium ion remains fully hydrated and is held near the surface by long-range electrostatic forces. This is more prevalent at lower pH values. tandfonline.com

Inner-sphere complexation: The cadmium ion loses some of its hydration water and forms a direct covalent or ionic bond with the surface functional groups. landsbokasafn.is This type of bonding is stronger and is considered a form of chemisorption. nih.govuwo.ca Studies have shown that on minerals like iron oxyhydroxides, cadmium adsorption occurs via inner-sphere complexes over a wide range of pH and cadmium concentrations. landsbokasafn.is

The adsorption of cadmium ions can significantly influence the surface charge of the adsorbent. As Cd²⁺ ions are adsorbed, they can neutralize the negative surface charge. nih.gov

Role of Adsorption Sites and Heterogeneity

The concept of surface heterogeneity is often described by adsorption isotherm models. While the Langmuir model assumes a homogenous surface with equivalent adsorption sites, the Freundlich model is better suited for describing adsorption on heterogeneous surfaces where the energy of adsorption is not equal across all sites. nih.govmdpi.comnih.gov Many studies on cadmium adsorption have found that the Freundlich model provides a better fit for the experimental data, indicating that the adsorption sites on the materials studied have a non-uniform distribution of binding energies. nih.govmdpi.comnih.gov

The adsorption process is also time-dependent. It often occurs in two phases: a rapid initial phase where cadmium ions are adsorbed onto the most accessible surface sites, followed by a slower phase where ions diffuse into the porous structure of the adsorbent. scispace.com

Competitive Adsorption Dynamics in Multicomponent Systems

In natural and industrial environments, cadmium ions rarely exist in isolation. They are often present with other cations, which can compete for the same limited adsorption sites on a substrate. nih.gov This competition can significantly reduce the adsorption efficiency of cadmium. Common coexisting cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺ have been shown to inhibit the adsorption of Cd²⁺. nih.gov

The degree of competition depends on several factors, including the relative concentrations of the competing ions, their chemical properties (such as ionic radius and charge), and their affinity for the adsorbent surface. rsc.org Research has shown that in systems containing copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), the removal uptake often follows the order of Pb > Cu > Cd. matec-conferences.org This indicates a higher affinity of the adsorbent for lead and copper compared to cadmium. matec-conferences.org

Interestingly, the presence of one metal can sometimes enhance the transport of another. For example, one study found that the presence of lead significantly promoted the transport rate of cadmium in a soil profile. nih.gov Isothermal titration calorimetry (ITC) has been used to elucidate the mechanisms in competitive systems, revealing that in some cases, different metal ions may adsorb on different coordination sites, while in others, they compete for the same sites. rsc.org For instance, on a specific modified silica, it was found that Cd(II) and Pb(II) are adsorbed on the same sites, whereas Cu(II) and Pb(II) are adsorbed on different sites. rsc.org

Table 1: Adsorption Model Parameters for Cadmium(II) on Various Adsorbents
AdsorbentIsotherm ModelKinetic ModelMaximum Adsorption Capacity (mg/g)Reference
Red Mud Modified with Amorphous MnO₂LangmuirPseudo-second-order103.59 nih.gov
Dopamine-Modified Magnetic Nano-AdsorbentFreundlichPseudo-second-order21.58 nih.gov
Biogenic Aragonite Shells-Derived BiosorbentLangmuirNot specified28.6 (at 50°C) researchgate.net
Al₂O₃ NanoparticlesLangmuirNot specified8.40 tandfonline.com

Cadmium Ion Interactions with Ligand Exchange Pathways

Ligand exchange is a fundamental process in the chemistry of cadmium complexes, influencing their stability, reactivity, and transport. This process involves the substitution of one or more ligands in the coordination sphere of a cadmium ion by other ligands. The kinetics and mechanisms of these reactions are dependent on the nature of the cadmium complex, the incoming ligand, and the solvent medium. researchgate.net

Studies on cadmium complexes with porphyrin ligands have shown that metal exchange reactions, where another metal ion displaces the cadmium, can proceed through different mechanisms. researchgate.net These can be associative, where the incoming metal ion first forms a bond to the complex, or dissociative, where a ligand first detaches from the cadmium complex before the new metal ion binds. In many cases, a combined associative-dissociative mechanism is observed. researchgate.net

On the surface of nanocrystals, such as cadmium selenide (B1212193) (CdSe), the ligands are not static but can be exchanged with other molecules in the solution. This process is crucial for modifying the surface properties of the nanocrystals. The binding of ligands, such as alkylphosphonates, to the CdSe surface is thought to be an X-type interaction, where an anionic ligand moiety binds to a surface Cd²⁺ ion. escholarship.org For a ligand like a thiol to displace an alkylphosphonate, it must first be deprotonated to form a thiolate, which can then form a stronger bond with the surface cadmium ion. escholarship.org

In biological systems, the interaction of cadmium with metalloproteins often involves the displacement of native metal ions like zinc (Zn²⁺). For example, in metallothionein, a protein rich in cysteine residues, cadmium can replace zinc in its metal-thiolate clusters. nih.gov Kinetic studies of this exchange process suggest that it occurs through concurrent pseudo-first-order reactions. nih.gov The exceptional stability of some multicomponent supramolecular cages containing cadmium is attributed to intricate multivalent interactions within the cage architecture, which dramatically slows down the ligand exchange rate compared to simpler mononuclear complexes. acs.org

Advanced Characterization Techniques for Cadmium Complexes in Research

The elucidation of the structure, bonding, and dynamics of cadmium complexes relies on a suite of advanced characterization techniques. These methods provide insights into the coordination environment around the cadmium center, which is essential for understanding their chemical behavior.

Spectroscopic Probes for Elucidating Coordination Environments (e.g., NMR, FTIR, XPS)

Spectroscopic techniques are powerful tools for probing the local environment of cadmium ions in complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹³Cd NMR is particularly sensitive to the coordination environment of the cadmium ion. The chemical shift of ¹¹³Cd is highly dependent on the nature of the ligands (e.g., oxygen, nitrogen, or sulfur donors) and the coordination number. nih.gov For instance, ¹¹³Cd NMR has been used to study the binding of cadmium to natural organic matter, revealing that cadmium is primarily coordinated to oxygen, with some participation from nitrogen and sulfur ligands under certain pH conditions. nih.gov In studies of cadmium-binding proteins, ¹¹³Cd NMR can help to characterize the metal-binding sites. nih.gov In-cell NMR spectroscopy is an emerging technique to study the interactions of cadmium with proteins within a crowded cellular environment. biorxiv.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups on the surface of an adsorbent and to observe how they are involved in the adsorption of cadmium. nih.gov Changes in the position and intensity of vibrational bands corresponding to groups like hydroxyl (-OH) and carboxyl (-COOH) upon cadmium adsorption can indicate their participation in the binding process through mechanisms like ion exchange or complexation. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical state of elements on the surface of a material. um.edu.my In the context of cadmium adsorption, XPS can confirm the presence of cadmium on the adsorbent surface and determine its oxidation state. um.edu.my By analyzing the binding energies of core-level electrons of elements like O, C, and the metal of the adsorbent, XPS can help to deduce the mechanism of interaction, such as the formation of Cd-O bonds. nih.gov

Table 2: Spectroscopic Techniques for Cadmium Complex Characterization
TechniqueInformation ObtainedApplication Example
¹¹³Cd NMRCoordination environment (ligand type, coordination number), chemical exchange dynamics.Studying Cd(II) binding to fulvic acid and metalloproteins. nih.govresearchgate.net
FTIRIdentification of functional groups involved in binding.Investigating the role of hydroxyl and carboxyl groups in Cd(II) adsorption on various materials. nih.gov
XPSSurface elemental composition, oxidation state of Cd, and nature of surface complexes.Confirming the adsorption of Cd(II) on activated carbon and identifying the formation of Cd-O bonds. nih.govum.edu.my

Diffraction-Based Methods for Structural Determination (e.g., X-ray Crystallography)

Information regarding the use of diffraction-based methods for a compound labeled "CD-III" is unavailable due to the compound not being identifiable in scientific literature.

Microscopy Techniques for Nanoscale Morphology and Distribution (e.g., SEM)

There is no data on the use of microscopy techniques for a "this compound" cadmium complex as this compound is not described in research.

Research Applications of Cadmium Complexes as Probes or Reagents

As "this compound" does not correspond to a known cadmium complex, the following application-specific subsections cannot be addressed.

Development of Chemo- and Fluorescent Sensors for Analytical Research

No chemo- or fluorescent sensors based on a "this compound" cadmium complex have been developed, as the compound itself is not documented.

Functional Materials in Energy Research (e.g., Quantum Dots for Optoelectronics)

There are no known functional materials for energy research, such as quantum dots, that are specifically derived from a "this compound" cadmium complex.

Catalytic Roles of Cadmium-Based Systems in Chemical Transformations

The catalytic role of a "this compound" cadmium-based system is not a subject of study in the chemical literature.

Table of Compounds

Trideuteromethyl Cd₃ Labeled Compounds: Synthesis and Mechanistic Utility

Strategies for the Direct and Indirect Incorporation of the CD₃ Group

The installation of a trideuteromethyl group can be achieved through a variety of synthetic methodologies, which can be broadly categorized into functional group interconversion, catalytic approaches, and radical strategies. rsc.org These methods offer versatile pathways to access CD₃-labeled compounds from readily available starting materials.

Functional Group Interconversion Techniques

Functional group interconversion (FGI) represents a classical and widely employed strategy for the introduction of a CD₃ moiety. This approach involves the transformation of an existing functional group into a trideuteromethyl group. A common method involves the reaction of a suitable nucleophile with a CD₃-electrophile. For instance, alcohols (R-OH), thiols (R-SH), and amines (R-NH₂) can be alkylated using trideuteromethylating agents like iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆ ((CD₃)₂SO₄).

Another FGI technique is the reduction of carboxylic acid derivatives. For example, a carboxylic acid can be converted to its corresponding ester or amide, which is then reduced to the trideuteromethyl group using a powerful reducing agent like lithium aluminum deuteride (LiAlD₄) followed by appropriate transformations.

Starting MaterialReagent(s)ProductReference
R-OH1. NaH 2. CD₃IR-OCD₃ libretexts.org
R-SH1. K₂CO₃ 2. (CD₃)₂SO₄R-SCD₃ libretexts.org
R-NH₂1. Base 2. CD₃OTsR-NHCD₃ / R-N(CD₃)₂ libretexts.org
R-COOH1. SOCl₂ 2. LiAlD₄R-CD₃ libretexts.org

Catalytic Approaches for CD₃ Incorporation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the direct incorporation of the CD₃ group, offering advantages in terms of efficiency and selectivity. rsc.org Transition-metal catalysis plays a pivotal role in these transformations.

One prominent catalytic strategy is the cross-coupling reaction. For instance, palladium- or nickel-catalyzed cross-coupling of aryl or vinyl halides/triflates with a CD₃-containing organometallic reagent, such as CD₃-boronic acid derivatives (in Suzuki coupling) or (CD₃)₂Zn (in Negishi coupling), allows for the direct installation of a CD₃ group onto sp²-hybridized carbon atoms.

Furthermore, catalytic C-H activation has emerged as a powerful tool for the late-stage introduction of CD₃ groups. This approach enables the direct conversion of a C-H bond to a C-CD₃ bond, often with high regioselectivity, thereby streamlining the synthesis of complex deuterated molecules.

Reaction TypeCatalystCD₃ SourceSubstrate ScopeReference
Suzuki CouplingPd(PPh₃)₄CD₃B(OH)₂Aryl/Vinyl Halides libretexts.org
Negishi CouplingNiCl₂(dppp)(CD₃)₂ZnAryl/Vinyl Halides libretexts.org
C-H ActivationRh(III) complexesCD₃IHeteroarenes libretexts.org

Radical Strategies in CD₃ Labeling

Radical chemistry offers a unique set of transformations for the introduction of CD₃ groups, often proceeding under mild conditions and tolerating a wide range of functional groups. rsc.org These methods typically involve the generation of a trideuteromethyl radical (•CD₃), which then participates in the desired bond-forming reaction.

A common approach is the radical-mediated decarboxylation of carboxylic acid derivatives. For example, the Barton decarboxylation of a thiohydroxamate ester derived from a carboxylic acid in the presence of a CD₃ radical source can efficiently generate the corresponding CD₃-labeled compound.

Photoredox catalysis has also enabled the development of novel radical-based trideuteromethylation reactions. In these systems, a photocatalyst, upon irradiation with visible light, can generate a •CD₃ radical from a suitable precursor, which then engages with the substrate in a radical addition or substitution reaction.

MethodRadical PrecursorInitiationKey FeaturesReference
Barton DecarboxylationCD₃IAIBN, heatMild conditions, good functional group tolerance libretexts.org
Photoredox CatalysisCD₃SO₂ClVisible light, photocatalystHigh efficiency, applicable to late-stage functionalization libretexts.org

Mechanistic Understanding through CD₃ Labeling in Reaction Dynamics

The substitution of hydrogen atoms with deuterium in a methyl group provides a subtle yet powerful probe to investigate the intricacies of reaction mechanisms. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of the C-H and C-D bonds, which can manifest as kinetic isotope effects (KIEs).

Isotope Effects in Reaction Pathways

The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (k_H) to that with a heavier isotope (k_D), i.e., KIE = k_H / k_D. A KIE greater than 1 (a "normal" KIE) indicates that the C-H bond is being broken in the rate-determining step of the reaction. pharmacy180.com The magnitude of the primary KIE can provide information about the transition state geometry.

Secondary kinetic isotope effects, where the C-D bond is not broken in the rate-determining step, can also provide valuable mechanistic information. wikipedia.org For example, an α-secondary KIE is observed when the hybridization of the carbon atom bearing the isotopic label changes during the reaction. A change from sp³ to sp² hybridization typically results in a normal KIE (k_H/k_D > 1), while a change from sp² to sp³ results in an inverse KIE (k_H/k_D < 1).

Isotope Effect TypeDescriptionTypical k_H/k_D ValueMechanistic Insight
Primary KIEC-H/C-D bond is broken in the rate-determining step.> 1.5Indicates bond cleavage at the labeled position is crucial for the reaction rate.
α-Secondary KIEHybridization change at the labeled carbon.> 1 (sp³→sp²) or < 1 (sp²→sp³)Provides information about changes in the bonding environment of the labeled carbon in the transition state.
β-Secondary KIEIsotopic substitution at a position adjacent to the reacting center.> 1Often attributed to hyperconjugation effects and can indicate the development of positive charge at the reaction center.

Probing Transition States and Reaction Intermediates

By carefully designing experiments with CD₃-labeled substrates and measuring the resulting kinetic isotope effects, chemists can gain a deeper understanding of the transition state structure and the nature of reaction intermediates.

For instance, in an E2 elimination reaction, a large primary KIE is expected when the C-H bond at the β-position is broken in the concerted rate-determining step. The magnitude of this KIE can indicate the degree of C-H bond breaking in the transition state, suggesting whether it is more reactant-like or product-like.

CD₃ labeling can also help to distinguish between different reaction pathways. For example, in a reaction that could proceed through either an Sₙ1 or Sₙ2 mechanism, the observation of a significant α-secondary KIE would be consistent with an Sₙ1 pathway, where the hybridization of the α-carbon changes from sp³ to sp² in the formation of the carbocation intermediate.

Furthermore, the study of isotope effects in enzymatic reactions using CD₃-labeled substrates is a powerful tool for elucidating enzyme mechanisms. The observed KIEs can provide insights into the binding of the substrate to the active site and the nature of the chemical transformations catalyzed by the enzyme.

Kinetic Isotope Effects for Unraveling Rate-Determining Steps

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, unsubstituted counterparts. princeton.edu This effect is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step (RDS). princeton.eduwikipedia.org When a carbon-hydrogen (C-H) bond is broken or formed in the RDS, replacing the hydrogen with deuterium (C-D) typically results in a slower reaction rate. libretexts.org This is known as a primary kinetic isotope effect and is quantified by the ratio of the rate constants (kH/kD). wikipedia.org

The underlying principle of the KIE is the difference in zero-point vibrational energy between C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org A kH/kD value significantly greater than 1 indicates that the C-H bond is cleaved in the slowest step of the reaction. princeton.edulibretexts.org For instance, in the bromination of acetone, the rate is independent of the bromine concentration, suggesting the RDS involves the acetone molecule itself. When deuterated acetone is used, the reaction is seven times slower (kH/kD = 7), confirming that the C-H bond cleavage during tautomerization is the rate-determining step. libretexts.org

Secondary kinetic isotope effects, which are generally smaller, can also provide mechanistic insight. These effects arise from isotopic substitution at a position not directly involved in bond cleavage and can reveal changes in hybridization or hyperconjugation between the ground state and the transition state. libretexts.org

Reaction TypeIsotopically Labeled PositionObserved kH/kDMechanistic Interpretation
Enolization of Acetoneα-Carbon (CH₃ vs. CD₃)~7.0C-H/C-D bond breaking is the rate-determining step. princeton.edulibretexts.org
E2 Eliminationβ-Carbon3.0 - 8.0C-H/C-D bond is broken in the concerted rate-determining step. princeton.edu
SN1 Solvolysisα-Carbon~1.0C-H/C-D bond is not broken in the rate-determining step. princeton.edu

Applications of CD₃-Labeled Molecules in Mechanistic Chemical Research

The unique properties of the trideuteromethyl group make it an invaluable tool for detailed mechanistic investigations in chemistry and biology. rsc.orgsymeres.com

Elucidation of Biological and Biochemical Pathway Mechanisms

Stable isotope labeling is a cornerstone of metabolic research, and CD₃-labeled compounds serve as excellent tracers to follow the fate of molecules in complex biological systems. symeres.comscispace.com Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's structure and biological activity, CD₃-labeled compounds behave almost identically to their non-deuterated counterparts within a biological system. scispace.com

This "traceless" tagging allows researchers to introduce a labeled compound and monitor its transformation through various metabolic pathways. scispace.com Using mass spectrometry, the distinct mass signature of the deuterated molecule and its subsequent metabolites can be easily identified and quantified against the background of endogenous, non-labeled molecules. This approach is instrumental in mapping metabolic networks, identifying novel metabolites, and understanding drug metabolism and pharmacokinetics (DMPK). symeres.com

Understanding Structure-Activity Relationships in Chemical Biology

Structure-activity relationship (SAR) analysis is the process of linking the chemical structure of a molecule to its biological activity. wikipedia.orgimmutoscientific.comdrugdesign.org CD₃-labeling provides a sophisticated method for probing SAR, particularly in drug discovery. The metabolic stability of a drug is a critical factor in its efficacy and duration of action. Often, metabolic degradation occurs at specific C-H bonds, frequently within methyl groups, through oxidation by enzymes like cytochrome P450.

Identify metabolically vulnerable "hot spots" on a molecule.

Determine whether a metabolite is responsible for the desired activity or for unwanted toxicity.

Rationally design new analogues with improved pharmacokinetic profiles by deuterating metabolically labile positions. immutoscientific.com

This approach allows for a nuanced understanding of how even subtle structural changes impact a compound's interaction with a biological system, forming a key part of modern drug design. drugdesign.org

Advanced Spectroscopic Studies (e.g., NMR, Mass Spectrometry)

The presence of a CD₃ group profoundly influences the output of key analytical techniques, providing clearer and more detailed structural information. researchgate.netresearchgate.net

Mass Spectrometry (MS): In MS, the primary advantage of CD₃ labeling is the clear mass shift it provides. Each CD₃ group increases the mass of the molecule by three daltons compared to a CH₃ group. This mass difference makes it straightforward to distinguish the labeled compound from the unlabeled version in a mixture, which is essential for quantitative analysis in metabolic studies and for use as an internal standard. researchgate.netsymeres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is a powerful tool in NMR for structure elucidation. Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (¹H), replacing a CH₃ group with a CD₃ group effectively makes that group "disappear" from the ¹H NMR spectrum. This simplifies complex spectra by removing overlapping signals and associated spin-spin coupling, which can be critical for unambiguously assigning the structure of complex organic molecules. mdpi.com While direct detection of ¹³C or ¹⁵N can be challenging due to low natural abundance and sensitivity, isotopic enrichment is a common strategy to make their detection more practical, a principle that also applies to deuterium. mdpi.com

PropertyProtium (¹H)Deuterium (²H)Spectroscopic Implication
Nuclear Spin (I)1/21²H is NMR active but has a quadrupole moment, leading to broader signals.
Natural Abundance99.98%0.015%Labeling is required for significant ²H signal detection.
Gyromagnetic Ratio (MHz/T)42.5776.536²H is significantly less sensitive than ¹H in NMR.
Effect on ¹H NMRSharp signals, complex couplingSignal is absentSimplifies ¹H spectra by removing signals and coupling from the labeled site.

Cyclodextrin Cd Based Compounds and Materials: Focus on Iii Designations E.g., Gamma Cyclodextrin, Cd Mof Derived Materials

Synthesis and Derivatization of Cyclodextrins and Their Frameworks

Synthesis of Native Cyclodextrins (α-, β-, γ-CD)

Native cyclodextrins (α-, β-, and γ-CD) are synthesized from starch through enzymatic degradation using cyclodextrin (B1172386) glycosyltransferases (CGTases). wikipedia.orgmdpi.com This enzymatic process involves an intramolecular transglycosylation reaction that cleaves α-glycosidic bonds in starch and cyclizes the resulting oligosaccharide chains. nih.govmdpi.com The specific CGTase enzyme used dictates the distribution ratio of α-, β-, and γ-CDs in the final product mixture. wikipedia.orgmdpi.com While various sizes of cyclodextrins can be formed, α-, β-, and γ-CD, composed of six, seven, and eight glucose residues respectively, are the most common and can be isolated and crystallized with good yields. rsc.org

Chemical and Enzymatic Modification of Cyclodextrins

The properties of native cyclodextrins, such as solubility and complexation capacity, can be significantly altered through chemical and enzymatic modifications. Over 11,000 cyclodextrin derivatives have been synthesized by incorporating various functional groups like amines, amino acids, peptides, and aromatic rings onto the cyclodextrin scaffold. encyclopedia.pub Chemical modification typically targets the nucleophilic hydroxyl groups on the cyclodextrin molecule. encyclopedia.pub The primary hydroxyl groups at the C-6 position are generally more accessible and nucleophilic than the secondary hydroxyl groups at the C-2 and C-3 positions, making them preferred sites for electrophilic attack. rsc.orgtandfonline.com However, strategies exist for selective modification at different positions. encyclopedia.pubnih.gov Enzymatic modification also plays a role in creating modified cyclodextrins. mdpi.comnih.gov These modifications allow for tailoring cyclodextrins for specific applications, including improved molecular recognition, chemical separation, and the creation of artificial enzymes. tandfonline.comworldscientific.comtandfonline.com

Preparation of Cyclodextrin Metal-Organic Frameworks (CD-MOFs)

Cyclodextrin metal-organic frameworks (CD-MOFs) are a class of porous materials formed by the self-assembly of cyclodextrins (typically γ-CD) and metal ions, often alkali metal cations like potassium. mdpi.comacs.orgbohrium.comresearchgate.net CD-MOF-1, the first highly crystalline CD-MOF, was serendipitously discovered and is obtained by combining γ-CD with potassium hydroxide (B78521) in an aqueous solution, followed by vapor diffusion of methanol (B129727) or ethanol (B145695) over several days. acs.orgmdpi.comresearchgate.net This method yields cubic crystals. acs.orgresearchgate.net Other CD-MOFs, such as CD-MOF-2 and CD-MOF-3, can be synthesized by replacing potassium ions with rubidium and cesium ions, respectively. acs.org CD-MOFs comprise extended frameworks of (γ-CD)6 cubic units interconnected by alkali metal cations, forming spherical pores and channels. acs.org Various synthesis techniques, including vapor diffusion, solvothermal, hydrothermal, microwave-mediated, and ultrasound-mediated methods, have been reported for preparing CD-MOFs. mdpi.com The vapor diffusion method is often favored for food industry applications due to its ease of setup and control, yielding crystals with high purity. mdpi.com However, it can be time-consuming, taking several days. mdpi.com Faster methods like ultrasonication have been explored, which can reduce synthesis time to a few minutes and yield nano-sized crystals. mdpi.combohrium.com

Synthesis of CD-MOF Hybrids and Derived Materials

Research into CD-MOF materials extends to the synthesis of CD-MOF hybrids and derived materials. CD-MOF hybrids are obtained by combining CD-MOFs with external materials. researchgate.netrsc.org For instance, protein encapsulation within CD-MOFs during synthesis can lead to protein@CD-MOF biocomposites with altered crystal morphologies and tunable release profiles. nih.gov Derived materials are prepared from CD-MOFs, often through processes like pyrolysis. researchgate.netrsc.org For example, a layered cadmium-based MOF has been used as a precursor to fabricate nanostructured porous carbon material through thermal treatment. acs.org These hybrid and derived materials offer expanded functionalities and potential applications beyond those of the parent CD-MOFs. researchgate.netrsc.org

Host-Guest Complexation Mechanisms within Cyclodextrin Cavities

Molecular Recognition and Inclusion Complex Formation

A characteristic functional property of cyclodextrins is their ability to form reversible, noncovalent inclusion complexes with guest molecules that fit geometrically inside their hydrophobic cavity and are less polar than water. acs.orgalfachemic.comcyclolab.hu This process, also known as supramolecular complex formation or host-guest chemistry, is a key aspect of cyclodextrin chemistry. acs.orgalfachemic.com Cyclodextrins act as "molecular shape sorters," selectively trapping and retaining substances of appropriate size and shape within their chiral nanocavities. acs.org The inclusion process involves the recognition of guest molecules by cyclodextrins through intermolecular interactions, leading to the guest being partially or completely embedded within the CD cavity. alfachemic.com The primary driving force for inclusion complex formation in aqueous media is the replacement of high-enthalpy water molecules from the relatively lipophilic CD cavity by the less polar guest molecule, resulting in a more stable, lower energy state. mdpi.comcyclolab.hu Other non-covalent interactions contributing to complex stability include van der Waals forces, hydrogen bonds, hydrophobic interactions, and electrostatic forces, depending on the nature of the guest molecule and the cyclodextrin or its derivative. consensus.apprsc.orgmdpi.com The size of the cyclodextrin cavity influences its suitability for complexing different molecules; for example, γ-CD, with its larger cavity (7.5-8.3 Å), can accommodate larger molecules compared to α-CD (4.7-5.3 Å) and β-CD (6.0-6.5 Å). mdpi.comresearchgate.net Most inclusion complexes exhibit a 1:1 host-guest stoichiometry, although other ratios are possible. consensus.appmdpi.com The orientation and depth of guest molecule insertion into the cavity are influenced by the guest's structure and functional groups. consensus.app

Properties of Native Cyclodextrins mdpi.comresearchgate.net

PropertyAlpha-Cyclodextrin (α-CD)Beta-Cyclodextrin (β-CD)Gamma-Cyclodextrin (B1674603) (γ-CD)
Number of Glucose Units678
Molecular FormulaC₃₆H₆₀O₃₀C₄₂H₇₀O₃₅C₄₈H₈₀O₄₀
Molecular Mass ( g/mol )972.851134.991297.14
Cavity Diameter (Å)4.7 - 5.36.0 - 6.57.5 - 8.3
Water Solubility ( g/100 mL at 25 °C)14.5 mdpi.com1.85 mdpi.com23.2 mdpi.com

Driving Forces and Thermodynamics of Inclusion

The formation of inclusion complexes between cyclodextrins and guest molecules is a thermodynamically favorable process driven by a combination of non-covalent interactions. Key driving forces include van der Waals interactions, hydrophobic interactions, the exclusion of high-energy water molecules from the cyclodextrin cavity, hydrogen bonding, electrostatic interactions, and charge transfer interactions. nih.govmdpi.comconsensus.appresearchgate.net The relative contribution of each of these forces is dependent on the specific nature of the guest molecule. mdpi.com

Factors Influencing Complexation Efficiency and Stoichiometry

The complementarity in size and shape between the guest molecule and the cyclodextrin cavity is essential for effective interaction and complex stability. nih.govmdpi.comatamanchemicals.comacs.org Chemical modifications of cyclodextrins, such as methylation, can alter their hydrophobicity and solubility, thereby enhancing their complexation efficiency with certain guest molecules. mdpi.com The presence of auxiliary substances or polymers in the formulation can also improve complexation efficiency and apparent stability. impactfactor.orgacs.org

The stoichiometry of the inclusion complex, referring to the molar ratio of guest to host molecules, can vary. While 1:1 stoichiometry is common, 1:2, 2:1, and even 2:2 complexes have been reported depending on the specific guest and cyclodextrin. mdpi.comconsensus.appacs.orgresearchgate.netbeilstein-journals.org For example, studies have shown 1:1 stoichiometry for the complexation of phenylpropanoids with various cyclodextrins, including γ-CD. beilstein-journals.org The stability of the resulting inclusion compound is influenced by the type of cyclodextrin and the physicochemical properties of the guest. researchgate.net In the case of γ-CD-based MOFs, the solvent used during synthesis can impact the adsorption behavior and loading efficiency of guest molecules. nih.gov Dimerization of cyclodextrins can also lead to more stable inclusion complexes with a higher degree of binding compared to native cyclodextrins. rsc.org

Data on Complexation Efficiency and Stoichiometry (Examples from Search Results):

CyclodextrinGuest Molecule(s)Stoichiometry (Guest:Host)NotesSource
γ-CDβ-hexachlorocyclohexaneVaried (inclusion/external)Most stable complexes with γ-CD; predominantly dispersive interactions. rsc.org
γ-CDBenzeneUp to 4:1Based on semiempirical calculations. researchgate.net
γ-CDPhenylpropanoids1:1Stability influenced by guest substituents. beilstein-journals.org
γ-CD1-Adamantane Carboxylic Acid1:1Binding constant in buffer: (340 ± 25) M⁻¹. acs.org
β-CDUC7811:1Enthalpy-driven process. nih.gov
β-CDIndomethacin (IND)1:1Complexation efficiency increased with auxiliary substances. acs.org
β-CDDiclofenac (DIC)1:1Forms A_L-type phase solubility diagram. acs.org

Molecular Dynamics of Guest Desorption/Adsorption

Molecular dynamics simulations provide valuable insights into the dynamic behavior of guest molecules within cyclodextrin complexes, including the processes of adsorption and desorption. Within these complexes, a rapid chemical exchange can occur between the free and bound states of the guest molecule. nih.govacs.orgresearchgate.net This dynamic adsorption/desorption process is influenced by factors such as proton exchange at the interaction site and the strength of the interaction between the guest and the host. nih.govacs.orgresearchgate.net

Studies utilizing solid-state NMR have shown that the molecular mobility of an encapsulated guest molecule, such as salicylic (B10762653) acid in a γ-CD and poly(ethylene glycol)-based complex, is correlated with its sublimation rate. nih.govacs.orgresearchgate.netacs.org Different polymorphic forms of the complex can exhibit varying guest mobility and sublimation rates, suggesting that the structural environment within the host influences guest dynamics. nih.govacs.orgresearchgate.net Furthermore, the dynamics of the guest molecule can influence the molecular motion of the cyclodextrin host itself, a phenomenon described as guest-driven dynamics. nih.govacs.orgresearchgate.net

In the context of CD-MOFs derived from γ-CD, the release of encapsulated guest molecules involves a more complex interplay of factors. This process can include the hydrolysis of metal-ligand bonds within the MOF framework, ion exchange, diffusion of the guest through the porous channels, and the disruption of host-guest interactions as water molecules compete for space within the cyclodextrin cavities. researchgate.net The specific release profile can be tuned, for instance, by the type of cyclodextrin used in the MOF structure, with γ-CD-MOFs potentially exhibiting faster release profiles compared to β-CD-MOFs. nih.gov

Interactions of Cyclodextrin Complexes with Biological Macromolecules (non-clinical)

Cyclodextrins, including γ-CD and its complexes, are known to interact with a variety of biological macromolecules. These interactions are significant in various non-clinical biological contexts, influencing the behavior and function of these macromolecules. CDs can form complexes with lipids, carbohydrates, proteins, and nucleic acids. rsc.orgbeilstein-journals.orgmdpi.com

Modulation of Ligand-Receptor Binding

Cyclodextrins can interact with proteins, including those that function as receptors or ion channels, potentially modulating their activity. While much of the research on ligand-receptor modulation has focused on other cyclodextrins like β-CD, the general principles of interaction with protein structures are relevant to γ-CD as well. Studies have shown that cyclodextrins can interact with specific amino acid residues in proteins, particularly aromatic residues. oup.com These interactions can occur at or near the ligand-binding site or at other sites on the protein, leading to altered receptor conformation or function. For example, β-CD has been shown to modulate the gating of GABA_A receptors, affecting processes like desensitization and ligand unbinding rates. nih.gov This modulation can arise from direct binding of the cyclodextrin to the receptor protein or indirectly through alterations in the surrounding lipid environment of the membrane. nih.gov Direct binding interactions between cyclodextrins and residues of ion channels, involving hydrogen bonds and hydrophobic interactions, have also been observed. frontiersin.org The complexity of cyclodextrin-protein interactions is highlighted by the potential for multiple binding sites on the protein surface. beilstein-journals.org

Interactions with Nucleic Acids and Proteins in Model Systems

Cyclodextrins and their derivatives can interact with nucleic acids and proteins in model systems, with implications for areas such as gene delivery and protein stabilization. CDs can be conjugated with peptides, proteins, and nucleic acids. rsc.org Cationic cyclodextrins, in particular, can interact with negatively charged nucleic acids through electrostatic interactions, leading to their condensation into nano-sized polyplexes. mdpi.com These polyplexes can serve as carriers for gene delivery, protecting the nucleic acids from degradation and enhancing their cellular uptake in model transfection systems. rsc.orgmdpi.com CD-based systems are being developed for gene delivery applications. rsc.org

Interactions between cyclodextrins and proteins can involve the formation of inclusion or exclusion complexes. beilstein-journals.org Hydrophobic proteins can interact with cyclodextrins, potentially leading to the formation of soluble or insoluble complexes depending on the specific protein and cyclodextrin. beilstein-journals.org These interactions often involve the association of cyclodextrins with hydrophobic amino acid residues on the protein surface or within accessible pockets. oup.com The formation of cyclodextrin/protein supramolecular complexes has been explored as a strategy to improve protein stability in formulations. beilstein-journals.org While γ-CD-MOFs have been investigated for encapsulating proteins, studies have indicated that the encapsulation process, particularly in the presence of certain solvents like methanol during synthesis, might negatively impact the biological activity of encapsulated proteins such as catalase and interleukin-2. nih.gov

Molecular Mechanisms of Membrane Component Extraction (e.g., cholesterol)

Cyclodextrins interact with the membrane surface primarily through their hydrophobic cavities, engaging with the lipid tails and the hydrophobic core of the membrane. researchgate.net This interaction can destabilize the local packing of cholesterol molecules within the membrane, making their extraction more favorable. nih.gov While β-CD is generally considered the most efficient cyclodextrin for cholesterol extraction due to its cavity size matching the dimensions of cholesterol, γ-CD is typically less lipid-selective compared to both α-CD and β-CD. beilstein-journals.org The cavity size of β-CD is considered more effective for binding membrane cholesterol than that of γ-CD. mdpi.com

It is important to note that cyclodextrins can also extract other hydrophobic membrane components, such as phospholipids. beilstein-journals.orgmdpi.comnih.gov The extent to which different lipid components are solubilized depends on the cyclodextrin ring size and any chemical substituents present. mdpi.com The mechanism of cholesterol extraction by cyclodextrins is still an active area of research, and it is understood that they can remove cholesterol from different membrane domains and potentially alter its distribution within the cell. nih.gov The ability of cyclodextrins to interact with and disrupt membranes is also influenced by whether their cavity is occupied by a guest molecule; an empty cavity is often suggested to be necessary for effective membrane interaction and lipid extraction. mdpi.com Cholesterol extraction by cyclodextrins can lead to alterations in membrane integrity and function. mdpi.com

Research Applications of Cyclodextrin-Based Materials

γ-CD and materials derived from it, particularly γ-CD-MOFs, have garnered significant attention in various research fields due to their unique structural and chemical properties. Their ability to act as supramolecular hosts enables applications ranging from precise chemical separations to serving as scaffolds in material science.

As Supramolecular Hosts in Chemical Separations (e.g., enantiomer separation)

The chiral nature of cyclodextrins and the specific dimensions and chemical environment of their cavities make them effective supramolecular hosts for chemical separations, particularly for the resolution of enantiomers. γ-CD and its derivatives have been utilized as chiral selectors in chromatographic techniques and capillary electrophoresis.

Research has demonstrated the efficacy of γ-cyclodextrin bonded phases in liquid chromatography for the enantiomeric separation of various compounds, including chiral crown ethers and dansylated amino acids. These studies have shown that γ-CD phases can resolve enantiomeric pairs that may not be separated by β-cyclodextrin phases, particularly those with a chiral center on a naphthyl ring. The differences in selectivity between β- and γ-cyclodextrin phases are attributed to variations in their cavity sizes and the resulting host-guest interactions.

Furthermore, charged γ-cyclodextrin derivatives, such as highly sulfated γ-cyclodextrins, have been employed as chiral resolving agents in capillary electrophoresis. These modified cyclodextrins have shown improved resolution for a variety of chiral drugs, including neutral compounds and amines. A single-isomer sulfated γ-cyclodextrin, octakis(2,3-dimethyl-6-O-sulfo)-gamma-cyclodextrin, has been used for electrophoretic enantiomer separations at high pH, demonstrating interactions with different analyte types.

γ-CD-MOFs have also been explored for their potential in chiral separations. The porous crystalline structure of γ-CD-MOFs provides a unique environment for separating chiral molecules. Studies have reported the efficient separation of chiral aromatic alcohols using γ-CD-MOF packed columns in high-performance liquid chromatography (HPLC). The separation performance is influenced by the microenvironment within the γ-CD-MOF, with hydrophobic and hydrogen-bonding interactions between the aromatic alcohols and the framework playing significant roles. These materials have shown the ability to separate twelve different chiral aromatic alcohols with good precision and selectivity.

As Catalysts or Co-catalysts in Organic Reactions

Cyclodextrins and their derivatives can act as catalysts or co-catalysts in various organic reactions by providing a microenvironment that facilitates the reaction or by interacting directly with reactants or transition states. americanelements.com γ-CD's cavity can selectively bind molecules, influencing reaction pathways and potentially enhancing reaction rates and selectivity.

Modified cyclodextrins have been designed to incorporate catalytic functional groups or to serve as ligands for metal catalysts in aqueous biphasic catalytic processes. These chemically modified cyclodextrins can improve mass transfer in two-phase systems and stabilize catalytically active species like noble metal nanoparticles in water.

γ-CD-MOFs have emerged as promising materials in catalysis, functioning both as hosts for immobilizing catalytic species and as catalysts themselves. Their porous structure allows for the encapsulation of various catalytic materials, preventing aggregation and potentially enhancing their stability and recyclability. For instance, water-soluble cobalt porphyrin complexes have been successfully encapsulated within the hydrophilic nanopores of CD-MOF for use as heterogeneous catalysts in oxidative coupling reactions. This approach demonstrated catalytic activity comparable to that of the homogeneous catalyst, with high conversion rates observed.

CD-MOFs can also influence the selectivity of reactions due to the confined environment of their pores. Research has explored the encapsulation of photocatalysts within CD-MOFs, leading to stable hybrid materials for selective reduction processes. The nanoconfined space within CD-MOFs has been shown to influence the regio- and stereoselectivity of photodimerization reactions. Bifunctional catalysts derived from γ-CD-MOF have also been synthesized for applications such as the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER).

In Material Science Research for Porous Framework Development

γ-CD-based materials, particularly CD-MOFs, are significant in material science research due to their well-defined porous structures and tunable properties. The development of these porous frameworks has opened avenues for applications in gas adsorption, separation, and drug delivery, among others.

CD-MOFs are typically synthesized from γ-CD and alkali metal cations through methods like vapor diffusion. The resulting materials are crystalline with permanent porosity. The structure of CD-MOF-1, derived from γ-CD and potassium ions, consists of (γ-CD)₆ cubic units forming a body-centered cubic framework with spherical pores approximately 1.7 nm in diameter at the center of the cubes, interconnected by cylindrical and triangular channels. Variations in the alkali metal cation (e.g., rubidium or cesium instead of potassium) can lead to different CD-MOF structures, such as CD-MOF-2 and CD-MOF-3.

Theoretical and Computational Investigations of Cd Iii Associated Chemical Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are essential tools for understanding the molecular and electronic structure of chemical compounds. These methods, rooted in quantum mechanics, allow for the prediction of various molecular properties, providing insights that complement experimental studies wikidata.org.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and ground state properties of molecules google.comwikipedia.org. DFT focuses on the electron density of a system, which simplifies calculations compared to wave function-based methods, making it applicable to larger molecules wikipedia.org. DFT can be used to calculate properties such as molecular geometries, energies, charge distributions, and vibrational frequencies google.com. It has become a central effort in computational organic chemistry for determining reaction energies and understanding mechanisms fishersci.com. DFT calculations have been applied to various organic molecules to compute chemical descriptors nih.gov. The accuracy of DFT depends on the chosen functional and basis set wikipedia.org.

While specific DFT studies on Color Developer III were not found in the provided results, DFT is a standard method for studying organic molecules of similar size and complexity wikipedia.orggoogle.com. For instance, DFT has been used in mechanistic studies of organic reactions nih.govwikipedia.org and to investigate the electronic configuration and properties of metal complexes labsolu.ca.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods aim for high accuracy in calculating molecular properties and electronic structure wikidata.org. While computationally more demanding than DFT, ab initio methods can provide a more rigorous treatment of electron correlation. Methods like Coupled Cluster (CC) and Multiconfigurational Self-Consistent Field (CASSCF) are examples of ab initio approaches used for accurate calculations, particularly for smaller to medium-sized molecules and for studying excited states.

The search results highlight the use of ab initio methods for obtaining highly accurate data on molecular systems wikidata.org. For example, they are considered state-of-the-art for computing excited-state properties in molecular systems. Although specific ab initio studies on Color Developer III were not found, these methods are valuable for obtaining benchmark quality data for smaller systems or critical parts of larger molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into dynamic processes that are not accessible through static quantum chemical calculations. MD simulations are based on classical mechanics, typically using Newton's laws of motion, to simulate the interactions between particles.

MD simulations have become increasingly useful in various fields, including materials science and pharmaceutical development, for investigating properties like miscibility, stability, and interactions.

Conformational Dynamics of Cyclodextrins

The conformational dynamics of cyclodextrins, particularly γ-CD, are crucial to their ability to form inclusion complexes and interact with various molecules. Computational studies, such as molecular dynamics (MD) simulations and quantum mechanical calculations, provide valuable insights into these dynamics.

Research employing molecular dynamics simulations has explored the conformational behavior of α-, β-, and γ-cyclodextrins in aqueous solution. These studies reveal distinct behaviors in the torsion angles associated with the glycosidic linkages across the different cyclodextrin (B1172386) types. fishersci.senih.gov Specifically, the Φ torsion rotations are found to be notably restricted compared to the ψ rotations in all three cyclodextrins. nih.gov This restricted motion in the Φ angle has significant implications for the dynamics of the glucose monomers within the cyclodextrin structures. nih.gov

The orientation and libration of glucose monomers are influenced by the type of cyclodextrin, with γ-CD demonstrating the fastest relaxation times to equilibrium orientations, followed by α-CD and then β-CD. nih.gov This trend is also supported by root-mean-square deviations, indicating that the motion of monomer centers of mass aligns with the same pattern, where γ-CD exhibits the least deviation. nih.gov These findings highlight the varying degrees of flexibility and dynamic behavior among cyclodextrins. nih.gov

Quantum-mechanical studies have also explored the conformational potential energy surface of cyclodextrin monomers and dimers, including γ-CD, using semiempirical methods refined by Density Functional Theory (DFT) functionals. americanelements.comamericanelements.comwikipedia.org These calculations have been performed in both gas phase and water environments, utilizing implicit and explicit solvent treatments. americanelements.comamericanelements.com The studies show that the conformation of cyclodextrin molecules changes between the gas phase and water, even with implicit treatment, which affects their complexation capability. americanelements.comamericanelements.com For γ-CD, studies have identified stable conformations, similar to those found for α- and β-CD. americanelements.com The high mobility of cyclodextrins, including the rotation of hydroxyl and hydroxymethyl groups and the "flip-flop" mechanism of monomeric units, is considered a main characteristic contributing to guest inclusion and release, dependent on environmental conditions like temperature and solvent. americanelements.comamericanelements.com

Computational studies have also investigated the hydration of γ-CD. Compared to α-CD (with 6 water molecules) and β-CD (with 10 water molecules), hydrated γ-CD has been estimated to contain 7 moles of water molecules based on thermogravimetric analysis, placing it between α- and β-CD in terms of water content. wikipedia.org

The inclusion of guest molecules can also influence the conformational dynamics of cyclodextrins. Molecular dynamics simulations studying the inclusion of pachypodol (B1678273) in cyclodextrins, including γ-CD, showed that the inclusion of the guest molecule does not significantly affect the stability of the free cyclodextrin conformation during the simulation. wikipedia.org However, due to the larger cavity size of γ-CD compared to β-CD, the pachypodol molecule exhibits greater flexibility when inserted into the γ-CD cavity, resulting in a higher average root-mean-square deviation for the complexed guest in γ-CD compared to β-CD. wikipedia.org

Extended molecular dynamics simulations (e.g., 5.0 μs) of native cyclodextrins in explicit water have been used to describe their distorted geometry in aqueous solution, the width and fluctuations of their cavities, and the number of cavity waters. fishersci.be By analyzing the time evolution of dihedral angles, the rate of conformational change and conformational entropy can be calculated, providing insights into the extent of MD sampling and the entropic significance of cyclodextrin flexibility. fishersci.be

Interfacial Interactions at Molecular Level

Computational and theoretical methods have been applied to study the interactions of γ-cyclodextrin at interfaces and with other molecules at the molecular level.

Studies have investigated the self-assembly of modified γ-cyclodextrins, such as mono and bis-pyridine-substituted γ-cyclodextrins, onto surfaces like polycrystalline gold electrodes. americanelements.com Surface enhanced Raman spectroscopy (SERS) has been used to probe the time-dependent reorientation of these cyclodextrins on the surface. americanelements.com Novel SERS signatures for carbohydrate centers sensitive to the orientation of the cyclodextrin moiety on the gold surface have been observed. americanelements.com This research also explored the immobilization of guest molecules, such as C60 fullerene, through host-guest assembly into these cyclodextrin monolayers, forming supramolecular assemblies at the interface. americanelements.com

The supramolecular association between γ-cyclodextrin and polyoxotungstates, such as the Preyssler-type anion, has been investigated. wikipedia.org Structural analysis in the solid state revealed the formation of a 1:1 adduct between γ-CD and the polyoxotungstate. wikipedia.org Solution-based studies using techniques like 1H NMR spectroscopy confirmed interactions, suggesting a similar 1:1 supramolecular arrangement persists in solution. wikipedia.org The recognition process is likely dominated by the chaotropic effect of the highly charged anionic species. wikipedia.org

Interactions between cyclodextrins, including hydroxypropyl-γ-cyclodextrin (HPγCD), and surfactants have also been studied using methods like NMR and surface tension measurements. thegoodscentscompany.com Compared to HPβCD, the interaction of HPγCD with a novel nonionic gemini (B1671429) surfactant appeared relatively weak. thegoodscentscompany.com When present, the interaction most probably occurs through the inclusion of the hydrophilic part of the surfactant. thegoodscentscompany.com Conductance measurements have also been used to study surfactant-cyclodextrin interactions, indicating that with both anionic and cationic surfactants, γ-CD primarily forms a 1:1 complex, similar to β-CD, but binds less strongly than both α- and β-CD. wikipedia.org

Intermolecular interactions between γ-cyclodextrin and single-walled carbon nanotubes (SWNTs) have been demonstrated. mims.com γ-CD can be adsorbed onto the surface of SWNTs via hydrophobic forces, leading to the formation of functional nanocomposites. mims.com

Computational methods, particularly molecular docking and molecular dynamics simulations, are widely used to study the formation and stability of inclusion complexes between γ-CD and guest molecules. Studies on the inclusion complexes of 1-bromoadamantane (B121549) with cyclodextrins, including γ-CD, have combined experimental NMR data with MD simulations to determine complexation geometries and host/guest ratios. wikipedia.org For the γ-CD/1-bromoadamantane complex, a 1:1 host/guest ratio was suggested by experimental data and supported by MD simulations. wikipedia.org Molecular docking and MD simulations have also been used to analyze the inclusion complexes of pachypodol with γ-CD, revealing insights into the binding affinity and the role of van der Waals interactions and hydrogen bonding in complex formation. wikipedia.orgchemmethod.com

Computational Approaches for Reaction Mechanism Elucidation

Computational approaches play a significant role in elucidating reaction mechanisms by mapping potential energy surfaces, localizing transition states, and analyzing reaction paths. While the term "CD-III" in some contexts refers to a specific step in a reaction mechanism rather than gamma-cyclodextrin (B1674603) itself, the computational techniques applied in such studies are relevant to the elucidation of reaction mechanisms involving various chemical systems, including those that might involve cyclodextrins.

One instance where "this compound" is used to denote a reaction step is in the computational study of B(C6F5)3 catalyzed imine reduction with PhSiH3 under stoichiometric water conditions. fishersci.calipidmaps.org In this context, "this compound" refers to the desilylation step. fishersci.calipidmaps.org

Potential Energy Surface Mapping

Computational methods are used to explore the potential energy surface (PES) of chemical reactions, identifying stable intermediates and transition states. For systems with conformational flexibility, such as cyclodextrins, exploring the PES is crucial for understanding their behavior and interactions. americanelements.comamericanelements.comwikipedia.orgamericanelements.com Studies on cyclodextrins have utilized semiempirical methods and DFT calculations to map the conformational PES of monomers and dimers. americanelements.comamericanelements.comwikipedia.org

In the context of the imine reduction mechanism, DFT computational studies were performed, involving geometry optimizations at the B3LYP/6-311G(d,p) level to explore the PES of different reaction pathways. fishersci.calipidmaps.org

Transition State Localization and Reaction Path Analysis

Identifying transition states (TS) and analyzing reaction paths are key to understanding the kinetics and mechanism of a reaction. Computational methods enable the localization of TS structures and the calculation of activation barriers.

For the desilylation step (this compound) in the B(C6F5)3 catalyzed imine reduction, computational studies involved the localization of transition states and verification of the relationships between transition states and intermediates using intrinsic reaction coordinate (IRC) calculations. fishersci.calipidmaps.org The optimized structures of transition states and intermediates were analyzed, including interatomic distances and Gibbs free energy barriers. fishersci.calipidmaps.org For instance, the desilylation step (this compound) proceeds through a transition state (CD-TS6) with a calculated Gibbs free energy barrier. fishersci.calipidmaps.org

Theoretical studies on reaction mechanisms often involve exploring potential energy surfaces and identifying minimum energy crossing points (MECP) between different electronic states, which is relevant for understanding reactions involving changes in spin state. uni.lu

Prediction of Spectroscopic Properties and Reactivity

Computational chemistry allows for the prediction of spectroscopic properties, which can be compared with experimental data to validate theoretical models and gain further insights into molecular structure and behavior. Reactivity can be predicted by analyzing reaction pathways, activation energies, and the relative stability of intermediates and products.

Computational studies on cyclodextrins and their complexes often involve the prediction of spectroscopic properties such as IR, NMR, and UV-Vis spectra to characterize their structures and interactions. americanelements.comamericanelements.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.se For example, quantum-mechanical studies exploring the conformational PES of cyclodextrins have compared calculated crystal structures with experimentally recorded IR spectra. americanelements.comamericanelements.comwikipedia.org

Computational Biology and Bioinformatics for Chemical Systems

Computational biology and bioinformatics approaches are increasingly applied to study chemical systems with biological relevance, including cyclodextrins and other compounds. These methods can help understand the interactions of chemical compounds with biological targets and predict their potential biological activities.

Molecular docking and molecular dynamics simulations are frequently used to investigate the interactions between chemical compounds and biological macromolecules like proteins or enzymes. For example, computational studies, including molecular docking and MD simulations, have been utilized to evaluate the potential of doxycycline (B596269) encapsulated within γ-cyclodextrin as an inhibitor against Monkeypox virus. fishersci.se The results from these studies suggested that the doxycycline/γ-CD inclusion complex exhibits promising inhibitory potential. fishersci.se This demonstrates how computational methods can be applied to study the interactions of cyclodextrin inclusion complexes with biological targets to explore potential therapeutic applications.

Computational studies have also been applied to other chemical systems with biological activity, such as metal complexes. DFT calculations and molecular docking studies have been performed on Schiff base ligands and their metal complexes, including those with cadmium. thegoodscentscompany.comnih.govsuprabank.orgfishersci.ca These studies aimed to elucidate the electronic features of the compounds and predict their binding modes with protein structures, providing insights into their potential antibacterial and anticancer properties. thegoodscentscompany.comnih.govsuprabank.orgfishersci.ca While these studies involve cadmium complexes rather than γ-cyclodextrin, they exemplify the application of computational chemistry and molecular docking in exploring the biological interactions and potential activities of chemical compounds.

Molecular Docking Studies of Chemical Interactions

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. computabio.com This method is widely applied in structural molecular biology and computer-assisted drug design to understand the interactions between molecules at a detailed level and predict binding affinities. computabio.commdpi.com Docking algorithms explore various orientations and conformations of a ligand within the binding site of a receptor and rank these poses using scoring functions to identify the most likely binding mode. computabio.com This approach can provide insights into the molecular basis of protein-ligand interactions, identifying key residues involved in binding. computabio.com

While molecular docking studies are a valuable tool in chemical biology and have been applied to various compounds, including metal complexes computabio.commdpi.comdiva-portal.orgresearchgate.netrasayanjournal.co.inresearchgate.net and compounds from natural extracts nih.gov, specific research detailing molecular docking studies conducted with "this compound" (PubChem CID 13076776) as the ligand were not identified in the reviewed literature.

Analysis of Biochemical and Metabolic Pathways

The analysis of biochemical and metabolic pathways involves studying the interconnected series of chemical reactions that occur within living organisms. Computational methods, such as metabolomics and pathway enrichment analysis, are employed to identify altered metabolic pathways in response to various stimuli, including exposure to chemical substances. nih.govnih.govfrontiersin.org These analyses can reveal how compounds might disrupt fundamental biological processes by affecting the concentrations of metabolites and the activity or expression of enzymes involved in specific pathways. nih.govnih.gov Techniques like untargeted metabolomics, often coupled with transcriptomics, can provide a comprehensive view of the metabolic and transcriptional responses. nih.govfrontiersin.org

While studies have investigated the impact of substances like Cadmium (Cd) on metabolic pathways, affecting processes such as amino acid and lipid metabolism nih.govnih.gov, and general methods for pathway analysis exist weizmann.ac.il, specific computational analyses of biochemical or metabolic pathways directly associated with the activity or presence of "this compound" (PubChem CID 13076776) were not found within the scope of the conducted literature search.

Systems-Level Modeling of Chemical-Biological Interactions

Systems-level modeling in chemical biology, also referred to as computational systems chemical biology, aims to integrate chemical knowledge with biological data and simulation approaches to understand and predict the effects of small molecules on biological systems. nih.govnih.govresearchgate.net This involves developing models that can predict the potential of exogenous compounds to interact with cellular components and perturb biological pathways. nih.gov Kinetic network simulation technologies can be used to investigate how small molecules influence particular pathways or networks of pathways and predict the resulting biological outcomes. nih.gov The goal is to move towards a systems-level description that accounts for the identity, dynamic behavior, and interactions of biological components in response to chemical perturbations. nih.gov

Future Directions and Emerging Research Frontiers

Development of Next-Generation "CD-III"-Related Materials with Enhanced Functionality

Research is actively pursuing the creation of next-generation materials incorporating cadmium or utilizing cyclodextrin (B1172386) frameworks, aiming for enhanced functionality across various applications. For cadmium-based materials, this includes the development of ternary tetrahedral II-III₂-VI₄ semiconductors, where Cd can be the group II element. These materials, such as CdIn₂S₄, are being investigated for their optoelectronic properties and potential use in applications like UV radiation detectors and CO₂ photoreduction acs.orgresearchgate.net. Future work aims to synthesize colloidal versions of these nanocrystals with controlled composition and enhanced photoluminescence through surface treatments acs.orgresearchgate.net. Challenges remain in the synthesis of such multicomponent nanocrystals due to the complexity of managing different chemical interactions during formation acs.org.

In the realm of coordination chemistry, novel Cd(III) complexes, although the +3 oxidation state for cadmium is less common than +2, are being synthesized and characterized. For instance, a complex of Cd(III) with chelidamic acid has been synthesized, and while initial studies showed relatively weak inhibitory effects against certain cell lines, further research into structural modifications and biological activities of such complexes is an avenue for future exploration researchgate.net.

Cyclodextrin-based supramolecular assemblies, sometimes potentially referred to in a classification system where "this compound" might denote a specific type, are also a focus for developing stimuli-responsive biofunctional materials. Future perspectives include creating new types of these nanoassemblies with high controllability and appealing functions by leveraging advances in material science, nano, and biotechnology nankai.edu.cn. The incorporation of stimuli-responsive sites into cyclodextrin moieties is seen as a feasible means to impart smart chemistry to these macrocyclic receptors nankai.edu.cn.

Furthermore, materials for environmental remediation targeting cadmium are under development. Novel bioadsorbent materials, such as certain fungal strains, are being explored for their capacity to adsorb Cd(II) from contaminated sources nih.govfrontiersin.org. Future research will likely focus on improving the performance and practicality of such materials for water and wastewater treatment nih.govfrontiersin.orgresearchgate.net.

Integration of Artificial Intelligence and Machine Learning in "this compound" Chemical Discovery

The use of computational methods, including electronic structure calculations, is already integral to understanding the properties of materials like ternary tetrahedral semiconductors containing cadmium acs.orgresearchgate.net. Future research will likely see a deeper integration of AI/ML with these computational techniques to predict novel "this compound"-based materials with desired properties and to guide their synthesis.

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

Research involving "this compound" chemical entities inherently sits (B43327) at the intersection of multiple disciplines. The development of cadmium-based semiconductors requires expertise in inorganic chemistry, solid-state physics, and materials science acs.orgresearchgate.net. Investigating the potential biological applications of cadmium complexes necessitates collaboration between inorganic chemists and chemical biologists researchgate.netauth.gr.

Environmental remediation efforts involving cadmium pollution bridge chemistry, biology (e.g., phytoremediation and bioadsorption), and environmental science nih.govfrontiersin.orgreading.ac.uk. Understanding the uptake and sequestration of cadmium by plants and microorganisms involves detailed chemical and biological studies reading.ac.uk.

Cyclodextrin-based materials for biomedical applications exemplify the strong link between supramolecular chemistry, materials science, and chemical biology nankai.edu.cnresearchgate.net. Future research will continue to leverage these cross-disciplinary interactions to design materials with tailored properties for specific biological functions, such as targeted delivery or sensing nankai.edu.cnresearchgate.net. The study of metallodrugs, which could potentially include certain cadmium complexes, also requires a multidisciplinary approach involving chemistry, pharmacology, and biology auth.gr.

Challenges and Opportunities in Fundamental "this compound" Chemical Research

Fundamental research into "this compound" chemical entities faces several challenges and presents numerous opportunities. A key challenge in synthesizing complex multicomponent materials like ternary tetrahedral semiconductors is precisely controlling the composition and structure at the nanoscale acs.org. For cadmium-based catalysts, regulating the intrinsic electronic states and local geometric structures, particularly for less common oxidation states like Cd(III), remains a significant hurdle researchgate.net.

Opportunities exist in exploring novel synthesis routes to create "this compound"-related materials with unprecedented properties. The ability to tune the electronic structure of cadmium sites, for example, could lead to new electrocatalytic applications researchgate.net. For cyclodextrin-based materials, the diversity and complexity of these nanosystems offer numerous opportunities for developing materials with unique stimuli-responsive behaviors and practical applications nankai.edu.cn.

In environmental chemistry, a challenge lies in improving the efficiency and practicality of materials designed for cadmium adsorption and removal from contaminated water and soil researchgate.net. Future research will focus on developing more effective and sustainable materials and methods for environmental remediation researchgate.net. Furthermore, understanding the fundamental interactions of cadmium species with biological systems at a molecular level presents opportunities for both mitigating toxicity and potentially developing new bio-inspired materials or therapeutic strategies, although the inherent toxicity of cadmium must be carefully considered and managed in such research.

Q & A

Q. What frameworks support robust meta-analysis of this compound studies?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use tools like RevMan for heterogeneity testing and funnel plots to assess publication bias. Annotate outliers with sensitivity analyses and cross-reference with grey literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.